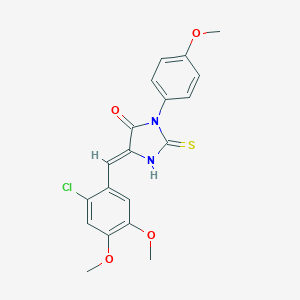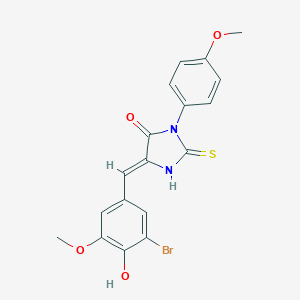![molecular formula C17H11ClN2O3S B307067 3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B307067.png)
3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate, also known as CTB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In
Mécanisme D'action
The mechanism of action of 3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate is not fully understood, but it is believed to act by binding to specific receptors on cell membranes. This binding can trigger a range of biochemical and physiological responses, depending on the type of cell and the specific receptor involved.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of immune responses, the enhancement of neuronal activity, and the induction of apoptosis in cancer cells. These effects make this compound a valuable tool for researchers studying a range of biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate is its versatility – it can be used in a range of experimental settings and can be tailored to specific research questions. However, there are also limitations to its use, including the potential for toxicity at high concentrations and the need for careful handling to ensure accurate results.
Orientations Futures
There are many potential future directions for research involving 3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate. Some possible areas of study include the development of new this compound-based vaccines, the identification of new this compound receptors and signaling pathways, and the use of this compound as a tool for targeted drug delivery. Overall, this compound represents a promising area of research with many potential applications in the fields of neuroscience, immunology, and beyond.
Méthodes De Synthèse
The synthesis of 3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This compound is then reacted with 3-[(2-amino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenylamine to form this compound. The reaction is typically carried out in anhydrous conditions and requires careful handling of the reagents to ensure a high yield of this compound.
Applications De Recherche Scientifique
3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate has been used extensively in scientific research, particularly in the fields of neuroscience and immunology. In neuroscience, this compound has been used as a tracer to map neural pathways and identify connections between different regions of the brain. In immunology, this compound has been used as an adjuvant to enhance the immune response to vaccines.
Propriétés
Formule moléculaire |
C17H11ClN2O3S |
|---|---|
Poids moléculaire |
358.8 g/mol |
Nom IUPAC |
[3-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C17H11ClN2O3S/c18-12-6-4-11(5-7-12)16(22)23-13-3-1-2-10(8-13)9-14-15(21)20-17(19)24-14/h1-9H,(H2,19,20,21)/b14-9- |
Clé InChI |
IZXJWDIYIURXNY-ZROIWOOFSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)/C=C\3/C(=O)N=C(S3)N |
SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=C3C(=O)N=C(S3)N |
SMILES canonique |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=C3C(=O)N=C(S3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(2E,5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306985.png)

![(5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306991.png)
![3-Ethyl-5-[3-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306992.png)


![4-{[5-(3,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306996.png)

![(2-Chloro-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306998.png)

![(2-Chloro-6-methoxy-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B307001.png)

![(4-{[1-(4-Methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B307006.png)
![4-{[5-(4-Hydroxy-3-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307007.png)